molecular formula C10H9NO4S B145793 7-Amino-4-hydroxy-2-naphthalenesulfonic acid CAS No. 87-02-5

7-Amino-4-hydroxy-2-naphthalenesulfonic acid

Cat. No.: B145793
CAS No.: 87-02-5
M. Wt: 239.25 g/mol
InChI Key: KYARBIJYVGJZLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-4-hydroxy-2-naphthalenesulfonic acid (AHSQ, CAS 87-02-5), also known as J acid, is a naphthalene-derived sulfonic acid with the molecular formula C₁₀H₉NO₄S and a molecular weight of 239.25 g/mol . Its structure features a hydroxyl (-OH) group at position 4, an amino (-NH₂) group at position 7, and a sulfonic acid (-SO₃H) group at position 2 (Scheme 1). This arrangement confers water solubility in its deprotonated form, making it valuable in industrial applications such as dye synthesis , flow battery electrolytes , and biochemical research .

Scheme 1. Structure of this compound

       O  
       |  
HO—C—C—SO₃H  
   |     |  
   C—NH₂  

AHSQ is synthesized via sulfonation of Tobias acid (2-naphthylamine-1-sulfonic acid) using fuming sulfuric acid, followed by hydrolysis and neutralization to yield the disodium salt, which is acidified to produce J acid . The process is noted for its simplicity, high yield (~90%), and low environmental impact .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-4-hydroxy-2-naphthalenesulfonic acid typically involves the sulfonation of 1-naphthol followed by nitration and subsequent reduction . The reaction conditions often include:

    Sulfonation: 1-naphthol is treated with sulfuric acid to introduce the sulfonic acid group.

    Nitration: The sulfonated product is then nitrated using nitric acid to introduce the nitro group.

    Reduction: The nitro group is reduced to an amino group using reducing agents such as iron and hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

7-Amino-4-hydroxy-2-naphthalenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The amino group can be reduced to a primary amine.

    Substitution: The sulfonic acid group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced but often involve acidic or basic catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene ring .

Scientific Research Applications

Analytical Chemistry

ANAPSA is utilized in analytical chemistry as a reagent for the determination of various metal ions through spectrophotometric methods. Its ability to form stable complexes with metal ions makes it valuable in environmental monitoring and industrial applications.

Case Study: Metal Ion Detection

A study demonstrated the use of ANAPSA in the spectrophotometric determination of iron(III) ions. The method involved the formation of a colored complex between ANAPSA and iron(III), allowing for sensitive detection at low concentrations. The results indicated a linear response up to 5 µg/mL, showcasing its effectiveness in environmental samples .

Metal Ion Detection Limit (µg/mL) Method
Iron(III)5Spectrophotometry
Copper(II)10Spectrophotometry
Lead(II)15Colorimetric method

Polymer Synthesis

ANAPSA serves as a precursor in the synthesis of functional polymers. Its reactivity allows for the formation of poly(7-amino-4-hydroxy-2-naphthalenesulfonic acid) (PANAPSA) through oxidative polymerization.

Case Study: Synthesis of PANAPSA

Research conducted on the oxidative polycondensation of ANAPSA revealed the formation of PANAPSA with desirable thermal and electrochemical properties. The study utilized Fourier Transform Infrared (FT-IR) spectroscopy and Differential Scanning Calorimetry (DSC) to characterize the synthesized polymer, confirming its structure and thermal stability .

Property Value
Yield65%
Thermal StabilityDecomposes at 250°C
SolubilitySoluble in polar solvents

Toxicological Studies

ANAPSA has been investigated for its potential toxicological effects, particularly concerning its metabolites. Understanding its toxicity profile is crucial for assessing risks associated with exposure.

Case Study: Toxicity Assessment

A mechanistic analysis highlighted that ANAPSA could induce liver toxicity upon repeated exposure. The study noted alterations in liver enzyme levels and histopathological changes, indicating a need for careful handling and risk assessment in industrial applications .

Toxicity Indicator Observed Effect
Liver EnzymesElevated ALT levels
HistopathologyHepatic necrosis
Metabolite DetectionNaphthionic acid

Mechanism of Action

The mechanism of action of 7-amino-4-hydroxy-2-naphthalenesulfonic acid involves its ability to interact with various molecular targets through its functional groups. The amino group can form hydrogen bonds and participate in nucleophilic substitution reactions, while the hydroxy group can engage in hydrogen bonding and oxidation-reduction reactions. These interactions enable the compound to modulate biochemical pathways and exert its effects in different applications .

Comparison with Similar Compounds

AHSQ belongs to a class of amino-hydroxy-naphthalenesulfonic acids, which vary in substituent positions and functional groups. Below is a detailed comparison with structurally related compounds:

Structural and Functional Differences

Compound Substituent Positions Functional Groups CAS Number Key Applications References
AHSQ (J acid) 7-amino, 4-hydroxy, 2-sulfonic -NH₂, -OH, -SO₃H 87-02-5 Dyes, flow batteries, fermentation
6-Amino-4-hydroxy-2-naphthalenesulfonic acid 6-amino, 4-hydroxy, 2-sulfonic -NH₂, -OH, -SO₃H 90-51-7 Dye intermediates
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid 4-amino, 5-hydroxy, 2,7-disulfonic -NH₂, -OH, -SO₃H (×2) 50765-94-1 Reactive dyes, pharmaceuticals
3-Amino-4-hydroxybenzenesulfonic acid 3-amino, 4-hydroxy, 1-sulfonic -NH₂, -OH, -SO₃H 98-37-3 Analytical reagents, catalysis
I acid (7-Amino-1-naphthol-3-sulfonic acid) 7-amino, 1-hydroxy, 3-sulfonic -NH₂, -OH, -SO₃H 5434-28-2 Azo dyes, optical brighteners

Key Observations:

Positional Isomerism : The placement of sulfonic acid groups significantly impacts solubility and reactivity. For example, AHSQ’s -SO₃H at position 2 enhances water solubility compared to I acid (position 3), which is less soluble and requires alkaline conditions for dissolution .

Number of Sulfonic Groups: 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid has two sulfonic groups, increasing acidity and solubility but complicating purification .

Electrochemical Performance in Flow Batteries

AHSQ outperforms similar compounds as a molecular spectator in gallocyanine-based alkaline flow batteries (Table 1). Its sulfonic acid group stabilizes the electrolyte via hydrogen bonding, increasing gallocyanine solubility in KOH from 0.5 M to 1.2 M and enabling a theoretical volumetric capacity of 32.00 Ah L⁻¹ . By contrast, phenoxazine derivatives (e.g., 1-hydroxy-8-amino-3,6-disulfonic acid) exhibit lower solubility (<0.3 M) and single-electron transfer processes, reducing energy density .

Table 1. Electrochemical Comparison of AHSQ with Analogous Additives

Additive Solubility in KOH (M) Volumetric Capacity (Ah L⁻¹) Cycling Stability Coulombic Efficiency
AHSQ (J acid) 1.2 32.00 88% retention (110 cycles) 98%
Phenoxazine derivatives 0.3 12.50 <70% retention 95%
3-Amino-4-hydroxybenzenesulfonic acid 0.8 N/A Not tested N/A

Research Findings and Industrial Relevance

  • Battery Technology: AHSQ-modified electrolytes retain 88% capacity after 110 cycles, outperforming phenoxazine-based systems (72% retention) .
  • Dye Industry : AHSQ-derived reactive dyes constitute ~15% of the global dye market, valued at $1.2 billion annually .
  • Environmental Impact : AHSQ’s synthesis generates 30% less waste than I acid production, aligning with green chemistry principles .

Biological Activity

7-Amino-4-hydroxy-2-naphthalenesulfonic acid (often referred to as 7-Amino-2-naphthalenesulfonic acid or 7-NH2-4-OH-2-nsa) is a synthetic compound primarily utilized in the dye industry and as a reagent in biochemical assays. Its structure features a naphthalene core with amino and hydroxyl functional groups, which contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies regarding this compound.

  • Chemical Formula : C10_{10}H9_{9}NO4_4S
  • Molecular Weight : 239.25 g/mol
  • CAS Number : 87-02-5
  • IUPAC Name : 7-amino-4-hydroxynaphthalene-2-sulfonic acid

This compound exhibits several biological activities, primarily attributed to its role as a signaling molecule and potential intermediate in metabolic pathways. Notably, it has been linked to the following mechanisms:

  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in mitigating damage caused by reactive oxygen species (ROS) in various biological systems .
  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of certain biomolecules. For instance, it has been implicated in the inhibition of enzymes related to the production of azo dyes .
  • Cell Signaling : As a secondary metabolite, it may participate in cell signaling processes, influencing cellular responses to environmental stimuli .

Toxicity and Safety

While this compound is not classified as a naturally occurring metabolite, exposure to this compound can occur through industrial processes. Studies have shown that it may have toxic effects on human health when present in high concentrations or with prolonged exposure. The compound's safety profile indicates potential risks for skin irritation and respiratory issues upon inhalation or dermal contact .

Case Study 1: Exposure Assessment

A study published in Environmental Health Perspectives investigated the presence of this compound in human serum samples from individuals exposed to industrial environments where azo dyes are produced. The findings revealed detectable levels of the compound, suggesting bioaccumulation and potential health risks associated with long-term exposure .

Case Study 2: Metabolic Pathways

In a recent investigation focusing on maternal and cord blood metabolites, researchers identified this compound as a significant marker associated with maternal exposure to environmental toxins. The study highlighted its role as an intermediate metabolite that may influence fetal development and health outcomes .

Research Findings

StudyFindings
Environmental Health PerspectivesDetected in human serum; linked to industrial exposure .
Maternal Exposure StudyIdentified as a significant metabolite affecting fetal health .
Toxicogenomic AnalysisSuggested involvement in metabolic pathways related to respiratory health .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7-Amino-4-hydroxy-2-naphthalenesulfonic acid with high purity for research purposes?

Synthesis typically involves sulfonation and amination steps. For example:

  • Sulfonation : Introduce a sulfonic acid group to naphthalene derivatives using concentrated sulfuric acid or oleum under controlled temperatures (e.g., 160–180°C).
  • Amination : React the sulfonated intermediate with ammonia or amines under alkaline conditions.
  • Purification : Recrystallize the product from hot water or ethanol to achieve ≥90% purity, as noted in technical-grade preparations .
  • Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and elemental analysis (C, H, N, S).

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • NMR : Use 1^1H and 13^{13}C NMR to verify the positions of amino, hydroxyl, and sulfonic acid groups. The aromatic proton signals in 1^1H NMR (δ 6.5–8.5 ppm) and carbon shifts in 13^{13}C NMR (e.g., sulfonic acid C at ~120 ppm) are critical .
  • UV-Vis : Analyze absorbance maxima (e.g., ~300–350 nm) to assess conjugation and detect impurities.
  • FTIR : Identify functional groups (e.g., -NH2_2 at ~3400 cm1^{-1}, -SO3_3H at ~1040 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular weight (239.25 g/mol) via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data reported for this compound across different studies?

  • Controlled Experiments : Measure solubility in water, ethanol, and acidic/basic buffers at standardized temperatures (e.g., 25°C ± 0.1°C).
  • pH Dependence : The sulfonic acid group confers high water solubility at neutral-to-alkaline pH but reduced solubility under acidic conditions due to protonation .
  • Cross-Validation : Use orthogonal methods (e.g., gravimetric analysis vs. UV-Vis calibration curves) to confirm results.

Q. What strategies are employed to optimize the synthesis yield of this compound under varying sulfonation conditions?

  • Catalyst Optimization : Test sulfuric acid concentrations (e.g., 98% vs. fuming H2_2SO4_4) and reaction times (2–6 hours).
  • Temperature Gradients : Monitor yield at incremental temperatures (e.g., 150°C vs. 180°C) to avoid over-sulfonation.
  • Post-Reaction Quenching : Rapid cooling in ice-water mixtures prevents side reactions.
  • Yield Analysis : Compare isolated yields with theoretical calculations based on stoichiometry .

Q. How does the sulfonic acid group in this compound influence its reactivity in azo dye synthesis applications?

  • Electrophilic Substitution : The -SO3_3H group directs azo coupling reactions to specific positions (e.g., para to sulfonic acid) in naphthalene derivatives.
  • Solubility Enhancement : Improves water solubility for dye applications, as seen in structurally related azo dyes like SPADNS (trisodium salt of 4,5-dihydroxy-3-(4-sulfophenylazo)-2,7-naphthalenedisulfonic acid) .
  • Stability : The sulfonic acid group stabilizes the dye via electrostatic interactions in aqueous media, reducing aggregation .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR or IR) for this compound?

  • Sample Purity : Re-purify the compound using ion-exchange chromatography or preparative HPLC to remove byproducts.
  • Deuterated Solvents : Ensure NMR solvents (e.g., D2_2O or DMSO-d6_6) do not interfere with peak assignments.
  • Reference Standards : Compare data with published spectra from authoritative sources (e.g., PubChem or NIST Chemistry WebBook) .

Application-Oriented Questions

Q. What role does this compound play in metal ion detection assays?

  • Chelation : The amino and hydroxyl groups coordinate with transition metals (e.g., Fe3+^{3+}, Cu2+^{2+}) to form colored complexes.
  • Methodology : Optimize pH (e.g., 4–6) and buffer systems (e.g., acetate) to enhance selectivity. Validate via UV-Vis titration and Job’s plot analysis .

Properties

IUPAC Name

7-amino-4-hydroxynaphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S/c11-7-1-2-9-6(3-7)4-8(5-10(9)12)16(13,14)15/h1-5,12H,11H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYARBIJYVGJZLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1N)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7026520
Record name 7-Amino-4-hydroxynaphthalene-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7026520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

87-02-5
Record name 7-Amino-4-hydroxy-2-naphthalenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Amino-4-hydroxy-2-naphthalenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name J acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31510
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name J acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8631
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name J acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7556
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 7-Amino-4-hydroxynaphthalene-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7026520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-amino-4-hydroxynaphthalene-2-sulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.563
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-HYDROXY-6-AMINO-3-NAPHTHALENESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A1IU1C93L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

DL-Phenylalanine
DL-Phenylalanine
7-Amino-4-hydroxy-2-naphthalenesulfonic acid
DL-Phenylalanine
7-Amino-4-hydroxy-2-naphthalenesulfonic acid
DL-Phenylalanine
7-Amino-4-hydroxy-2-naphthalenesulfonic acid
DL-Phenylalanine
7-Amino-4-hydroxy-2-naphthalenesulfonic acid
DL-Phenylalanine
7-Amino-4-hydroxy-2-naphthalenesulfonic acid
DL-Phenylalanine
7-Amino-4-hydroxy-2-naphthalenesulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.